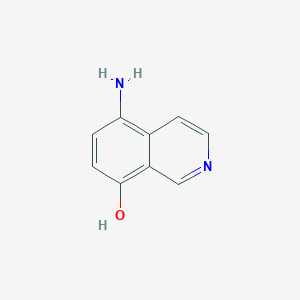

5-Aminoisoquinolin-8-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Aminoisoquinolin-8-ol is an organic compound with the molecular formula C9H8N2O. It is a derivative of isoquinoline, featuring an amino group at the 5-position and a hydroxyl group at the 8-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoisoquinolin-8-ol can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form isoquinoline derivatives . Another method involves the use of benzylamine and a glyoxal acetal, which also produces isoquinoline derivatives under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Aminoisoquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amines, and substituted isoquinoline derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-Aminoisoquinolin-8-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Aminoisoquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect mitochondrial function and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isoquinoline: A structural isomer of quinoline, used as a precursor in the synthesis of various alkaloids and pharmaceuticals.

5-Aminoquinolin-8-ol: Similar in structure but differs in the position of the amino group, leading to different chemical and biological properties.

Uniqueness

5-Aminoisoquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of an amino group and a hydroxyl group on the isoquinoline ring makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

5-Aminoisoquinolin-8-ol (5-AIQ) is a compound of significant interest due to its diverse biological activities, particularly as an inhibitor of poly(ADP-ribose) polymerases (PARPs). This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

5-AIQ is a derivative of isoquinoline that has been studied for its potential in various therapeutic applications. Its structure allows it to interact with biological targets effectively, leading to several pharmacological effects.

5-AIQ primarily acts as a PARP inhibitor , which plays a crucial role in DNA repair mechanisms. By inhibiting PARP activity, 5-AIQ can lead to the accumulation of DNA damage in cells, ultimately triggering apoptosis in cancer cells. This mechanism has been explored in various studies:

- Anti-inflammatory Effects : Inhibition of PARP has been linked to reduced inflammation by modulating the expression of cytokines and adhesion molecules. This activity is relevant in models of diseases such as arthritis and multiple sclerosis .

- Neuroprotective Properties : 5-AIQ has demonstrated protective effects in models of ischemic injury, including myocardial infarction and stroke. It ameliorates cellular damage and promotes recovery in affected tissues .

Biological Activities

The biological activities of 5-AIQ can be categorized into several key areas:

Anticancer Activity

5-AIQ has shown promise in cancer treatment by inducing cell death in tumor cells through its PARP-inhibiting properties. Studies indicate that it can enhance the efficacy of other anticancer agents and may be particularly effective against certain types of cancers .

Antimicrobial Activity

Recent research highlights the antimicrobial potential of 5-AIQ. It has been evaluated against various bacterial strains, showing significant inhibitory effects. For instance, the Minimum Inhibitory Concentration (MIC) values indicate potent activity against specific pathogens .

Neuroprotective Effects

The compound's ability to protect neural tissues during ischemic events suggests its potential application in treating neurodegenerative diseases. It has been associated with improved outcomes in models simulating conditions like traumatic brain injury and cerebral ischemia .

Case Studies and Research Findings

Several studies have elucidated the biological activity and therapeutic potential of 5-AIQ:

- Study on Renal Protection : A study demonstrated that 5-AIQ significantly reduced renal injury and dysfunction caused by ischemia-reperfusion injury. The compound was found to lower markers of cellular injury and improve renal function in rodent models .

- Antidepressant-Like Effects : Research indicated that PARP inhibitors, including 5-AIQ, exhibited antidepressant-like activity in rodent stress models, suggesting a role in mood regulation through neuroprotective mechanisms .

- Antimicrobial Efficacy : In vitro studies revealed that 5-AIQ demonstrated significant antibacterial activity against strains such as Klebsiella pneumoniae and Salmonella typhi, supporting its potential use as an antimicrobial agent .

Table 1: Biological Activities of this compound

Table 2: In Vitro Efficacy Data

| Study | Pathogen/Model | MIC (mg/mL) | Observations |

|---|---|---|---|

| Antimicrobial Study | Klebsiella pneumoniae | 0.80 | Significant inhibition observed |

| Neuroprotection Study | Ischemia-reperfusion model | N/A | Reduced cellular injury |

| Cancer Cell Lines Study | Various cancer cell lines | N/A | Induced apoptosis |

Eigenschaften

IUPAC Name |

5-aminoisoquinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-1-2-9(12)7-5-11-4-3-6(7)8/h1-5,12H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLPVWYKIPIPMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.